molecular formula C12H20O2 B13638500 2-Propionyl-4-propylcyclohexan-1-one

2-Propionyl-4-propylcyclohexan-1-one

Cat. No.: B13638500
M. Wt: 196.29 g/mol
InChI Key: HRRRIKUQSBPCFW-UHFFFAOYSA-N
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Description

2-Propionyl-4-propylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a propionyl group (CH₂CH₂CO-) at position 2 and a propyl group (CH₂CH₂CH₂-) at position 2. Substituted cyclohexanones are widely studied in organic synthesis, fragrance chemistry, and pharmaceutical intermediates due to their tunable steric and electronic profiles .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-propanoyl-4-propylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-3-5-9-6-7-12(14)10(8-9)11(13)4-2/h9-10H,3-8H2,1-2H3

InChI Key

HRRRIKUQSBPCFW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=O)C(C1)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propionyl-4-propylcyclohexan-1-one typically involves the reaction of propionyl chloride with 4-propylcyclohexanone in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Propylcyclohexanone+Propionyl chloridePyridine2-Propionyl-4-propylcyclohexan-1-one+HCl\text{4-Propylcyclohexanone} + \text{Propionyl chloride} \xrightarrow{\text{Pyridine}} \text{2-Propionyl-4-propylcyclohexan-1-one} + \text{HCl} 4-Propylcyclohexanone+Propionyl chloridePyridine​2-Propionyl-4-propylcyclohexan-1-one+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Propionyl-4-propylcyclohexan-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Propionyl-4-propylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Propionyl-4-propylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-Propionyl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)

  • Structure : A bicyclic compound with a propyl group at position 4 and a vinyl group bridging two cyclohexane rings.
  • Key Differences: Lacks the ketone moiety present in 2-propionyl-4-propylcyclohexan-1-one, reducing electrophilicity and reactivity toward nucleophiles.

4-(Propan-2-yl)cyclohex-2-en-1-one

  • Structure: A cyclohexenone derivative with an isopropyl group at position 4 and a conjugated double bond at position 2.
  • Key Differences: The α,β-unsaturated ketone system (cyclohexenone) enhances reactivity in Michael additions or Diels-Alder reactions, unlike the fully saturated cyclohexanone core of the target compound. Isopropyl substituent (branched alkyl) may reduce steric hindrance compared to the linear propyl group in 2-propionyl-4-propylcyclohexan-1-one.

2-Hydroxy-2-methyl-1-(4-propoxyphenyl)-propan-1-one oxime

  • Structure : A propan-1-one derivative with hydroxyl, methyl, and propoxyphenyl substituents, functionalized as an oxime.
  • Key Differences: Oxime group (-NOH) introduces hydrogen-bonding capacity and metal-chelating properties, absent in the target compound. Aromatic propoxyphenyl moiety enhances UV stability and π-π stacking interactions, contrasting with the aliphatic propyl group in 2-propionyl-4-propylcyclohexan-1-one.
  • Molecular Weight: 237.29 g/mol, significantly higher than typical cyclohexanone derivatives (~140–180 g/mol), indicating divergent solubility and diffusion properties .

Research Findings and Implications

Electrophilicity and Synthetic Utility :

  • The ketone in 2-propionyl-4-propylcyclohexan-1-one is less reactive than the α,β-unsaturated ketone in 4-(propan-2-yl)cyclohex-2-en-1-one, making the latter preferable for cascade cyclization reactions .
  • The propionyl group may enhance solubility in polar aprotic solvents compared to alkyl-substituted analogs like 4-propyl-4’-vinyl-1,1’-bi(cyclohexane) .

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